3'-O-demethyl mutactimycin

Descripción

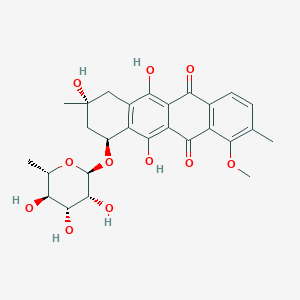

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H30O11 |

|---|---|

Peso molecular |

530.5 g/mol |

Nombre IUPAC |

(7S,9R)-6,9,11-trihydroxy-4-methoxy-3,9-dimethyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H30O11/c1-9-5-6-11-15(25(9)36-4)22(32)17-16(19(11)29)20(30)12-7-27(3,35)8-13(14(12)21(17)31)38-26-24(34)23(33)18(28)10(2)37-26/h5-6,10,13,18,23-24,26,28,30-31,33-35H,7-8H2,1-4H3/t10-,13-,18-,23+,24+,26-,27+/m0/s1 |

Clave InChI |

MXNZEKQKARODKS-RHSAFIOESA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)O |

Sinónimos |

3'-O-demethyl mutactimycin |

Origen del producto |

United States |

Structural Elucidation and Chemical Characterization of 3 O Demethyl Mutactimycin

Spectroscopic Analysis Methodologies in Structure Assignment

The foundational methods for characterizing 3'-O-demethyl mutactimycin involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These approaches, used in concert, allow for the unambiguous assignment of the molecular framework and its constituent parts.

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data regarding the chemical environment of each atom.

¹H NMR spectra reveal the number of distinct proton types and their connectivity through spin-spin coupling. For instance, in related mutactimycins, signals in the aromatic region confirm the presence of the anthraquinone (B42736) core, while signals in the aliphatic region correspond to the tetracyclic aglycone and the sugar moiety. mdpi.com Specific correlations, such as those observed in COSY (Correlation Spectroscopy) experiments, help establish neighboring protons within the spin systems of the aglycone and the sugar. researchgate.net

¹³C NMR spectra complement the proton data by providing the chemical shift for each carbon atom in the molecule. These shifts are indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, aromatic, or aliphatic). mdpi.com The carbon skeleton can be pieced together by analyzing these shifts in conjunction with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons separated by two or three bonds. mdpi.comresearchgate.net For example, an HMBC correlation between the anomeric proton of the sugar and a carbon on the aglycone (typically C-7) is definitive proof of the glycosidic linkage point. researchgate.netnih.gov

The following table summarizes representative NMR data for a closely related compound, Mutactimycin AP, which aids in understanding the expected spectral features for the mutactimycin scaffold.

Table 1: Representative NMR Data for the Mutactimycin Scaffold (Mutactimycin AP in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| Aglycone | ||

| 1 | 119.9 | 7.63 (d, 7.6) |

| 2 | 136.2 | 7.78 (t, 7.9) |

| 3 | 118.8 | 7.42 (d, 8.2) |

| 4 | 133.5 | - |

| 4-OCH₃ | 56.7 | 3.90 (s) |

| 5 | 188.3 | - |

| 6 | 132.7 | - |

| 7 | 72.7 | 4.88 (d, 5.0) |

| 8 | 32.5 | 2.05 (m), 1.81 (m) |

| 9 | 69.8 | - |

| 9-CH₃ | 23.3 | 1.45 (s) |

| 10 | 36.6 | 2.89 (d, 15.1), 2.76 (d, 15.1) |

| 11 | 122.9 | 7.35 (s) |

| 12 | 181.5 | - |

| Sugar Moiety (α-3-O-methyl rhamnose) | ||

| 1' | 99.8 | 5.11 (br s) |

| 2' | 36.7 | 2.05 (m) |

| 3' | 77.1 | 3.49 (dd, 9.4, 3.2) |

| 3'-OCH₃ | 57.0 | 3.33 (s) |

| 4' | 71.2 | 3.20 (t, 9.4) |

| 5' | 68.3 | 3.69 (dq, 9.4, 6.2) |

| 6' | 18.2 | 1.11 (d, 6.2) |

Data derived from studies on Mutactimycin AP. nih.gov

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement. nih.govmuni.ac.ug This precision allows for the calculation of a unique molecular formula. researchgate.net For example, the HR-ESI-MS analysis of a related compound, mutactimycin AP, showed a sodium adduct ion [M+Na]⁺ at m/z 551.1888, corresponding to the molecular formula C₂₈H₃₂O₁₀Na. nih.gov Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure, for instance, by showing the loss of the sugar moiety. researchgate.net

Stereochemical Assignment and Computational Validation Approaches

Determining the absolute and relative stereochemistry of the multiple chiral centers in this compound is a complex but crucial aspect of its characterization. This is accomplished by a combination of advanced NMR techniques and computational modeling. mdpi.com

The relative stereochemistry of the aglycone and the sugar moiety is often established using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). mdpi.com These experiments detect through-space correlations between protons that are in close proximity. For example, in the mutactimycin family, the stereochemistry at positions 7 and 9 of the aglycone was confirmed by comparing ROESY and NOESY spectra with those of known compounds. mdpi.comnih.gov Key correlations, or the lack thereof, such as between H-7 and the methyl protons at C-9 (H₉-Me), can define the orientation of these substituents. mdpi.comnih.gov A strong correlation between a proton on the sugar (e.g., H-3') and the C-9 methyl group can indicate that the sugar folds over the aglycone ring. researchgate.net

Computational modeling serves to validate the stereochemical assignments derived from experimental data. nih.govmuni.ac.ug By calculating the theoretical 3D structure and its properties, researchers can compare them with experimental results. For instance, molecular modeling can generate low-energy conformations of the molecule, and the distances between specific protons in these models can be compared to the observed NOE/ROE intensities. researchgate.net In one study, calculated distances between H-7 and H₉-Me versus H-3' and H₉-Me supported the stereochemical assignment derived from ROESY spectra. researchgate.net

Comparative Structural Analysis within the Anthracycline Family

This compound belongs to the anthracycline class, a well-known group of antibiotics and anti-cancer agents. researchgate.netnih.gov Its structure shares common features with other members of this family, but also possesses distinct characteristics.

Like all anthracyclines, the core of this compound is a tetracyclic aglycone based on an anthraquinone framework. mdpi.comresearchgate.net This planar, aromatic system is responsible for the characteristic red color of these compounds. mdpi.com The general anthracycline aglycone consists of four fused six-membered rings (A, B, C, and D).

A key difference between the mutactimycin subfamily and classic anthracyclines like doxorubicin (B1662922) is the substitution pattern on ring A. mdpi.comnih.gov Mutactimycins typically lack the carbonylated substituents found in doxorubicin, which influences their biological activity profile. nih.gov

The characterization of the sugar involves comparing its NMR chemical shifts and proton-proton coupling constants to literature values for known monosaccharides. nih.gov The stereochemistry of the sugar and its anomeric configuration (α or β) are also determined through these spectroscopic methods. The attachment point to the aglycone is confirmed using long-range HMBC correlations, for example, from the anomeric proton (H-1') of the sugar to C-7 of the aglycone. nih.gov

Key Structural Differences from Canonical Anthracyclines (e.g., Doxorubicin)

While this compound belongs to the broader class of anthracyclines, its structure exhibits significant deviations from clinically utilized canonical anthracyclines like Doxorubicin. mdpi.comnaturalproducts.net These differences are primarily centered on the aglycone substitution pattern and the nature of the carbohydrate side chain. mdpi.comnaturalproducts.netmuni.ac.ug

Doxorubicin is characterized by a tetracyclic aglycone, known as doxorubicinone, which features four rings designated A, B, C, and D. muni.ac.ug A key feature of doxorubicin is the presence of a C-13 ketone and a C-14 hydroxyl group on the side chain of ring A. muni.ac.ug In contrast, the mutactimycin family, including this compound, characteristically lacks these carbonylated substituents on ring A. mdpi.comnaturalproducts.net

Another major point of divergence is the glycosidic moiety. Doxorubicin contains an aminosugar, daunosamine, attached at the C-7 position. muni.ac.ug The mutactimycins, however, are glycosylated with different carbohydrate units, typically deoxy-glycosides or alkyl deoxy-glycosides. mdpi.comnaturalproducts.net The specific sugar in this compound is a demethylated version of the sugar found in other mutactimycins, which contributes to its unique identity within the family.

Table 2: Structural Comparison: this compound vs. Doxorubicin

| Structural Feature | This compound (and Mutactimycin Family) | Doxorubicin (Canonical Anthracycline) |

|---|---|---|

| Aglycone Core | Tetracyclic anthraquinone-type scaffold. naturalproducts.net | Tetracyclic anthraquinone-type scaffold (doxorubicinone). muni.ac.ug |

| Ring A Substitution | Lacks carbonylated substituents at the C-13/C-14 positions. mdpi.comnaturalproducts.net | Contains a ketone at C-13 and often a hydroxyl group at C-14. muni.ac.ug |

| Glycosidic Moiety | A deoxy-sugar, specifically a demethylated variant for this compound. mdpi.comnaturalproducts.net | An aminosugar, L-daunosamine. muni.ac.ug |

| Point of Glycosylation | Attached at C-7 of the aglycone. naturalproducts.net | Attached at C-7 of the aglycone. muni.ac.ug |

Biosynthetic Pathways and Genetic Basis of Mutactimycin Production

General Principles of Anthracycline Biosynthesis (Type II Polyketide Synthase Pathways)

Anthracyclines, a class of aromatic polyketides, are assembled through the action of type II polyketide synthase (PKS) pathways. nih.govmdpi.com These pathways are characterized by a set of discrete, monofunctional enzymes that work in a coordinated fashion. wikipedia.org The process begins with a minimal PKS, which typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.comacs.org This core set of enzymes iteratively condenses simple acyl-CoA precursors, such as acetyl-CoA or propionyl-CoA, to construct a poly-β-keto chain. mdpi.comf1000research.com

Following the formation of the polyketide backbone, a series of tailoring enzymes, including ketoreductases (KRs), aromatases (AROs), and cyclases (CYCs), modify and fold the nascent chain into the characteristic tetracyclic ring structure of anthracyclines. nih.govf1000research.com These enzymatic reactions are crucial for determining the final architecture of the aglycone core. mdpi.com Subsequent modifications, such as glycosylation and methylation, are then carried out by other dedicated enzymes to produce the final, biologically active anthracycline. sciepublish.comucsc.edu

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for producing a specific natural product like mutactimycin are typically clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). wikipedia.orgfrontiersin.org The identification and sequencing of these BGCs are fundamental to understanding and manipulating the biosynthesis of the compound. nih.govnih.gov For instance, the BGC for the antitumor antibiotic mitomycin C was identified in Streptomyces lavendulae NRRL 2564, spanning 55 kilobases and containing 47 genes. nih.gov Similarly, the BGC for the anthracycline steffimycin (B1681132) was cloned and characterized from "Streptomyces steffisburgensis" NRRL 3193. nih.gov

The discovery of mutactimycins from various actinomycete strains, including those from the genus Saccharothrix and Nocardia, suggests the presence of distinct yet related BGCs in these organisms. nih.govkarger.comgoogle.com Genomic analysis of these strains can reveal the specific genes involved in mutactimycin biosynthesis. researchgate.net

Polyketide Synthase (PKS) Genes and Their Enzymatic Functions

At the heart of the mutactimycin BGC are the type II PKS genes responsible for synthesizing the polyketide backbone. mdpi.comnih.gov These genes encode the essential minimal PKS components:

Ketosynthase (KSα): Catalyzes the carbon-carbon bond formation during the iterative condensation of acyl units. wikipedia.org

Chain Length Factor (KSβ or CLF): Works in conjunction with KSα to determine the length of the polyketide chain. wikipedia.org

Acyl Carrier Protein (ACP): Carries the growing polyketide chain as a thioester. wikipedia.org

The specific PKS genes within the mutactimycin cluster dictate the initial structure of the polyketide chain, which serves as the scaffold for subsequent modifications. For example, in the biosynthesis of doxorubicin (B1662922), two "minimal PKSs" are involved in producing a 21-carbon decaketide intermediate. mdpi.com The study of the actinorhodin (B73869) polyketide biosynthase gene revealed homology with the total DNA of a mutactimycin-producing strain, indicating a related PKS system. nih.gov

Glycosyltransferase Genes and Regiospecific Glycosylation

Glycosylation is a critical post-PKS modification step in the biosynthesis of many anthracyclines, including mutactimycins. sciepublish.com This process involves the attachment of sugar moieties to the aglycone core, which can significantly influence the compound's biological activity. sciepublish.com This reaction is catalyzed by glycosyltransferases (GTs).

The mutactimycin BGC is expected to contain one or more glycosyltransferase genes responsible for attaching the specific deoxy-sugar units characteristic of this family of compounds. nih.gov The regiospecificity of these GTs ensures that the sugar is attached at the correct position on the anthracycline scaffold. For example, inactivation of the stfG gene, a putative glycosyltransferase in the steffimycin BGC, resulted in the production of the steffimycin aglycone, confirming its role in sugar attachment. nih.gov

Genes Encoding for Post-PKS Modification Enzymes (e.g., Demethylases, Oxygenases)

The structural diversity of anthracyclines is greatly enhanced by the action of post-PKS modification enzymes. sciepublish.comnih.gov These enzymes catalyze a variety of reactions, including oxidations, reductions, and demethylations. researchgate.net

The biosynthesis of 3'-O-demethyl mutactimycin specifically requires the action of a demethylase enzyme. This enzyme would be responsible for removing a methyl group from the 3'-hydroxyl position of the sugar moiety of a precursor molecule. The BGC for mutactimycin would therefore be predicted to contain a gene encoding such a demethylase.

Additionally, oxygenases play a crucial role in the tailoring of the anthracycline core. nih.gov These enzymes introduce hydroxyl groups at specific positions on the aromatic rings, which are often essential for biological activity.

Genetic Manipulation and Pathway Engineering for Mutactimycin Production

The understanding of mutactimycin biosynthesis at the genetic level opens up opportunities for genetic manipulation and pathway engineering to enhance production or generate novel derivatives. acs.org

Mutagenesis for Activating Silent Gene Clusters (e.g., UV irradiation)

Many actinomycetes harbor "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. whiterose.ac.uknih.gov These silent clusters represent a vast, untapped reservoir of novel natural products. nih.gov

One effective strategy to activate these silent gene clusters is through random mutagenesis, often induced by UV irradiation. whiterose.ac.ukmdpi.com This process can introduce mutations that affect regulatory elements, leading to the expression of the previously silent genes. nih.gov For example, a non-antibiotic producing Streptomyces sp. 1254 was successfully mutagenized using UV light to produce novel mutactimycins. nih.gov This suggests that the parental strain possessed a silent mutactimycin BGC that was activated by the mutagenesis process. nih.gov This approach has been validated in various Streptomyces species to unlock the production of new antibiotics. whiterose.ac.uk

Heterologous Expression of Mutactimycin Biosynthetic Genes

Heterologous expression is a cornerstone technique in natural product discovery and engineering, allowing for the production of compounds in a well-characterized host organism, away from the complexities of the native producer. rsc.org This process involves cloning the entire biosynthetic gene cluster (BGC) responsible for a compound's synthesis and introducing it into a heterologous host. rsc.org For polyketide antibiotics like anthracyclines, which are structurally related to mutactimycins, various Streptomyces species are commonly employed as expression hosts due to their metabolic compatibility.

Key hosts for expressing actinobacterial BGCs include Streptomyces coelicolor and Streptomyces lividans. nih.gov Researchers have developed engineered strains to improve production titers and simplify downstream processing. Notable examples include S. coelicolor M1146, which lacks several native BGCs that could interfere with the production of the target compound, and S. coelicolor M1152, an RNA polymerase up-regulated mutant of M1146. nih.gov A further improved strain, S. coelicolor M1152ΔmatAB, was created by deleting a gene cluster responsible for mycelial aggregation, resulting in dispersed growth in liquid cultures, which can lead to improved biomass accumulation and higher production yields. acs.org

The successful expression of a BGC in a new host often requires significant genetic engineering. rsc.org This includes the codon optimization of the biosynthetic genes to match the preference of the expression host. nih.govacs.org Furthermore, the genes are typically placed under the control of strong, constitutive promoters, such as kasOp*, to drive high levels of transcription. nih.govacs.org These engineered gene cassettes are introduced into the host using specialized vectors, which are often integrative plasmids like pSET152 derivatives that insert into a specific site on the host's chromosome. nih.gov

While these platforms have been successfully utilized to produce various anthracyclinones—the core structures of anthracyclines—such as aklavinone, auramycinone, and nogalamycinone with titers reaching over 100 mg/L, specific reports detailing the heterologous expression of the complete mutactimycin BGC are not extensively documented in current literature. acs.orgresearchgate.net However, the principles and tools developed for these related compounds provide a clear blueprint for future efforts to produce mutactimycins and their analogs in engineered microbial hosts.

Precursor-Directed Biosynthesis and Mutasynthesis for Analog Generation

Precursor-directed biosynthesis and mutasynthesis (also known as mutational biosynthesis) are powerful biotechnological strategies for generating structural diversity in complex natural products like antibiotics. nih.gov These techniques exploit the natural biosynthetic machinery of a microorganism while circumventing laborious chemical synthesis. nih.gov The general principle involves using a mutant strain of the producing organism that is blocked at a specific step in the biosynthetic pathway. This blockage prevents the formation of the natural end-product. By supplying this mutant with a structurally modified analog of the natural substrate it can no longer produce, the remaining active enzymes in the pathway may accept the new precursor and process it, leading to the formation of a novel antibiotic analog. nih.gov

This approach has been successfully applied to generate new versions of various antibiotics. For instance, in the production of actinomycins, a mutant strain of Streptomyces costaricanus with deletions in genes responsible for synthesizing the 4-methyl-3-hydroxyanthranilic acid (4-MHA) precursor was fed various halogenated and methoxy-substituted 4-MHA analogs. nih.gov This resulted in the production of ten new actinomycin (B1170597) analogs with potent antimicrobial activities. nih.gov Similarly, novel angucycline antibiotics, named mzabimycins A and B, were produced by a Streptomyces strain only when its growth medium was supplemented with L-tryptophan, indicating its role as a key precursor. scienceopen.com

The compound this compound was originally isolated from the actinomycetes Nocardia transvalensis and Streptomyces sp. GW 60/1571. researchgate.netresearchgate.net Its structure suggests that a final step in the biosynthesis of the parent mutactimycin involves an O-methylation at the 3'-position of the sugar moiety. Applying the principles of mutasynthesis, one could theoretically generate this compound by creating a mutant of the mutactimycin-producing strain with an inactivated gene for the specific O-methyltransferase. This engineered strain, unable to perform the final methylation, would be expected to accumulate and secrete this compound.

The following table details examples of analog generation using these biosynthetic methods for other classes of antibiotics, illustrating the potential of the approach.

| Original Antibiotic Class | Producing Organism (Strain) | Genetic Modification | Precursor Fed | Resulting Analog(s) | Reference |

| Actinomycin | Streptomyces costaricanus | acnGHLM-deleted mutant | Halogenated 4-methyl-3-hydroxyanthranilic acid analogs | Ten new halogenated actinomycin analogs | nih.gov |

| Angucycline | Streptomyces sp. PAL114 | Wild type (inducible pathway) | L-Tryptophan | Mzabimycin A and Mzabimycin B | scienceopen.com |

Biological Activities and Molecular Mechanisms of Action in Vitro/cellular Studies

Antimicrobial Activity Profile

The mutactimycin family of compounds, to which 3'-O-demethyl mutactimycin belongs, is recognized for its antibacterial properties, primarily targeting Gram-positive bacteria. google.com In vitro studies have consistently demonstrated the efficacy of these anthracycline antibiotics against a range of bacterial pathogens.

Efficacy Against Gram-Positive Bacterial Pathogens

This compound has been identified as having moderate antimicrobial activity against Gram-positive bacteria. researchgate.netresearchgate.net This characteristic is consistent with the broader mutactimycin group, which generally exhibits strong antibacterial action against Gram-positive organisms while showing weaker effects on Gram-negative bacteria. nih.gov For instance, related compounds like mutactimycin PR and SO-075R1 have also been shown to be active against various Gram-positive bacteria. mdpi.comjst.go.jp The primary targets for this class of compounds include bacteria such as Bacillus subtilis and Micrococcus luteus. google.commdpi.com

Activity Against Multidrug-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA), Multidrug-Resistant Staphylococcus aureus (MDRSA))

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical settings. nih.govfrontiersin.org The mutactimycin family has shown potential in addressing these resistant strains. While specific data on this compound's activity against MRSA is not detailed, related analogues have proven effective. For example, mutactimycin E demonstrates activity against both MRSA and multidrug-resistant Staphylococcus aureus (MDRSA). researchgate.net Another analogue, mutactimycin AP, also shows antibiotic activity against MRSA. nih.govnih.govresearchgate.net This suggests that the core structure of mutactimycins is a promising scaffold for developing agents to combat these challenging pathogens. nih.gov

Spectrum of Activity Against Other Pathogens (e.g., Enterococcus pseudoavium)

The antimicrobial spectrum of the mutactimycin family extends to other significant pathogens. Notably, mutactimycin AP has demonstrated activity against Enterococcus pseudoavium, a bacterium associated with bovine mastitis. nih.govnih.govmdpi.com This finding highlights the potential of mutactimycin compounds as lead candidates for addressing infections in both human and veterinary medicine. nih.gov

Antitumor and Cytotoxic Activity in Cell Lines (In Vitro)

In addition to their antimicrobial properties, mutactimycins, including this compound, have been evaluated for their potential as anticancer agents, demonstrating cytotoxic effects against various tumor cell lines in laboratory settings.

Cytotoxicity Against Leukemia Cell Lines (e.g., P388, L1210)

In vitro studies have confirmed the cytotoxic activity of this compound against murine leukemia cell lines. Specifically, it has shown notable efficacy against P388 cells. researchgate.netresearchgate.net The compound was also tested against L1210 leukemia cells. researchgate.netresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound Against Leukemia Cell Lines

| Cell Line | IC₅₀ (µg/mL) | Source(s) |

| P388 | 9.6 | researchgate.net, researchgate.net |

| L1210 | >25 | researchgate.net, researchgate.net |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Cytotoxicity Against Human Carcinoma Cell Lines (e.g., HeLa, HepG2)

The antitumor evaluation of this compound has also included human carcinoma cell lines. The compound exhibited cytotoxicity against HeLa (cervical cancer) cells. researchgate.netresearchgate.net Furthermore, as part of the discovery process for related compounds like mutactimycin E, cytotoxicity against the human hepatocellular carcinoma HepG2 cell line was used as a counter-screen to determine a therapeutic index, indicating that this cell line is a relevant target for this class of compounds. researchgate.net

Table 2: In Vitro Cytotoxicity of this compound Against Human Carcinoma Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source(s) |

| HeLa | Cervical Carcinoma | 20 | researchgate.net, researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Data used for counter-screening | researchgate.net |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antiviral Activity Investigations

Members of the mutactimycin family, a class of anthracycline antibiotics, have been noted for their potential biological activities, including antiviral properties. Active compounds derived from the Saccharothrix sp. SA 103 strain, which produces mutactimycins, have demonstrated antiviral, alongside antibacterial and anticancer, activities. Studies on related compounds have reinforced the observation that members of this group exhibit antiviral effects. For example, Fluvirucin, an antiviral compound, is produced by Saccharothrix mutabilis. While the broader class is recognized for these capabilities, specific in-vitro studies detailing the antiviral spectrum and potency of this compound itself are not extensively documented in current literature.

Proposed Molecular Targets and Cellular Mode of Action

The cytotoxic effects of this compound are understood through the well-established mechanisms of its parent class, the anthracyclines. These compounds primarily exert their effects by disrupting DNA structure and the function of enzymes critical for DNA metabolism.

A primary and extensively characterized mechanism of action for anthracyclines is their direct interaction with cellular DNA. The planar tetracyclic anthraquinone (B42736) backbone of the molecule allows it to insert itself, or intercalate, between adjacent base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, which in turn obstructs processes like DNA replication and transcription, as it interferes with the action of DNA and RNA polymerases. The sugar moiety of the anthracycline molecule typically resides in the minor groove of the DNA, further stabilizing the drug-DNA complex. This physical blockage and alteration of the DNA template is a key contributor to the compound's cytotoxic activity. Recent studies have also highlighted that anthracyclines can influence chromatin structure by inducing histone eviction from chromosomal regions.

Structure Activity Relationship Sar Studies and Analog Development

Influence of the 3'-O-demethylation on Biological Potency

The demethylation of the methoxy (B1213986) group at the 3'-position of the sugar moiety has a discernible impact on the biological activity of mutactimycin. 3'-O-demethyl mutactimycin has demonstrated moderate antimicrobial activity, primarily against Gram-positive bacteria. researchgate.netnih.gov When compared to its parent compound, mutactimycin A, the 3'-O-demethylated analog exhibits reduced antibacterial potency. researchgate.net This suggests that the methyl group at this position is beneficial for antimicrobial action, although not absolutely essential.

In terms of cytotoxic activity, this compound has been evaluated against several tumor cell lines. It displays moderate cytotoxicity, with reported IC50 values of 9.6 µg/ml against P388 leukemia cells, >25 µg/ml against L1210 leukemia cells, and 20 µg/ml against HeLa cells. researchgate.netnih.gov The activity profile indicates a degree of selectivity in its cytotoxic effects. Another related compound, 4-O,3'-O-didemethyl mutactimycin, has also been isolated, suggesting that demethylation at other positions further influences the biological activity. nih.gov

| Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|

| P388 | 9.6 | researchgate.netnih.gov |

| L1210 | >25 | researchgate.netnih.gov |

| HeLa | 20 | researchgate.netnih.gov |

Role of Glycosylation Patterns and Sugar Moiety Modifications on Activity

The glycosidic portion of mutactimycins, including this compound, plays a pivotal role in their biological activity. In related mutactimycin analogs such as mutactimycin AP, the sugar moiety has been identified as α-3-O-methyl rhamnose, attached at the C-7 position of the anthraquinone (B42736) core. nih.gov The sugar is believed to interact with the minor groove of DNA, which is a crucial aspect of the mechanism of action for many anthracycline antibiotics.

While specific studies on a wide array of glycosylation patterns for this compound are not extensively documented, the general understanding from the broader class of anthracyclines indicates that modifications to the sugar can significantly alter biological activity. The nature of the sugar, its stereochemistry, and the presence and position of substituents all contribute to the molecule's ability to interact with its biological targets. For instance, the orientation of the sugar residue can influence the stability of the drug-DNA complex. The discovery of mutactimycin PR, which contains two sugar moieties, further highlights the potential for diverse glycosylation patterns to modulate activity within this family of compounds.

Impact of Substituents on the Anthraquinone Chromophore on Biological Activity

A significant finding in this area is the discovery of mutactimycin AP, a naturally occurring analog that lacks the oxygen atom at position 11 of the anthraquinone core. nih.gov This modification results in a noticeable hypsochromic shift in its UV-visible spectrum compared to other mutactimycins. nih.gov Despite this structural change, mutactimycin AP retains significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates that the C-11 oxygen is not an absolute requirement for antibacterial efficacy, opening up possibilities for the design of analogs with modified chromophores that may possess improved pharmacological properties.

Advanced Research Methodologies and Future Directions

Application of -Omics Technologies (Genomics, Transcriptomics, Metabolomics) in Mutactimycin Research

The integration of -omics technologies is revolutionizing the study of natural products like mutactimycins. Genomics, through the sequencing and analysis of the producing organism's genome, is fundamental to identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for mutactimycin production. jmicrobiol.or.kr The identification of the complete BGC for mutactimycin allows researchers to understand the enzymatic machinery involved in its assembly, including the polyketide synthase (PKS) backbone formation and subsequent tailoring reactions such as glycosylation and methylation. nih.gov Analysis of these gene clusters can reveal "cryptic" or silent pathways that may be activated to produce novel derivatives. jmicrobiol.or.kr

Transcriptomics, the study of the complete set of RNA transcripts, provides a dynamic view of gene expression within the producing microorganism under different conditions. By comparing the transcriptomes of high- and low-producing strains or cultures grown under varied fermentation conditions, researchers can pinpoint the regulatory genes that control the expression of the mutactimycin BGC. nih.gov This knowledge is crucial for metabolic engineering strategies aimed at enhancing the yield of 3'-O-demethyl mutactimycin.

Metabolomics, the comprehensive analysis of all metabolites within a biological sample, offers a direct snapshot of the chemical phenotype. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to create a detailed metabolic fingerprint of the producing strain. nih.gov This allows for the identification of not only the target compound, this compound, but also its precursors, degradation products, and other related metabolites, providing a holistic view of the biosynthetic pathway and potential bottlenecks. frontiersin.org The combination of these -omics approaches provides a powerful, systems-biology-level understanding essential for rational strain improvement and the discovery of new mutactimycin variants. jmicrobiol.or.kr

| -Omics Technology | Application in Mutactimycin Research | Key Insights Gained |

| Genomics | Identification and annotation of the mutactimycin biosynthetic gene cluster (BGC). nih.gov | Elucidation of the enzymes involved in polyketide synthesis, tailoring, and regulation. jmicrobiol.or.kr |

| Transcriptomics | Analysis of gene expression levels of the BGC under various conditions. nih.gov | Identification of key regulatory elements and optimization of fermentation conditions for improved yield. |

| Metabolomics | Comprehensive profiling of all small-molecule metabolites, including mutactimycins and precursors. nih.govfrontiersin.org | Direct visualization of pathway intermediates, product titers, and discovery of novel derivatives. |

Chemoenzymatic Synthesis Approaches for Tailored Mutactimycin Variants

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the versatility of chemical synthesis to create novel molecules that are difficult to produce by either method alone. For this compound, this approach holds significant promise for generating tailored variants with improved properties. The core anthracycline scaffold can be produced via fermentation, and then specific enzymes, such as glycosyltransferases or methyltransferases, can be used in vitro to modify it. frontiersin.org For instance, enzymes from different anthracycline pathways could be used to attach novel sugar moieties to the this compound aglycone, potentially altering its biological activity and specificity.

Conversely, chemical methods can be used to synthesize unique sugar donors or to modify the aglycone in ways not possible through biosynthesis. These modified precursors can then be supplied to enzymatic reactions. Flavin-dependent monooxygenases (FMOs), for example, are powerful biocatalysts for selective oxidation reactions and could be used to introduce hydroxyl groups at specific positions on the mutactimycin core, a strategy that has been explored for other natural products. nih.govresearchgate.net This hybrid approach allows for the precise and controlled generation of a library of novel mutactimycin derivatives for structure-activity relationship (SAR) studies.

Synthetic Biology and Combinatorial Biosynthesis for Novel Anthracycline Derivatives

Synthetic biology and combinatorial biosynthesis represent a paradigm shift in natural product discovery, moving from finding what nature provides to engineering biological systems to create what is desired. nih.govresearchgate.net These strategies are particularly well-suited for complex molecules like anthracyclines. acs.orgacs.org The core principle involves the rational re-engineering of biosynthetic pathways by mixing and matching genes from different organisms to create novel metabolic routes. frontiersin.org

For mutactimycins, this could involve expressing the entire BGC in a heterologous host, such as Streptomyces coelicolor, which is more amenable to genetic manipulation and may offer higher yields. nih.govacs.org Once established, the pathway can be modified. For example, the native polyketide synthase (PKS) genes could be swapped with those from other anthracycline pathways to alter the polyketide backbone. researchgate.netacs.org Furthermore, tailoring enzymes like oxygenases, methyltransferases, and glycosyltransferases from various sources can be introduced to modify the mutactimycin scaffold at different positions, leading to a diverse array of new compounds. nih.govresearchgate.net The development of standardized genetic parts, often termed "BioBricks," facilitates the rapid assembly of these novel pathways, accelerating the generation of new anthracycline analogues that would be exceptionally challenging to create through traditional chemical synthesis. nih.govacs.org

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for understanding the molecular interactions that govern the biological activity of compounds like this compound. bioisi.ptkallipos.gr These methods can provide insights at an atomic level that are often inaccessible through experimental techniques alone. Molecular docking, for example, can predict how this compound binds to its biological targets, such as DNA or topoisomerase II. nih.gov This can help to explain its mechanism of action and identify the key chemical features responsible for its activity.

MD simulations can then be used to study the dynamic behavior of the drug-target complex over time, providing a more realistic picture of the binding stability and conformational changes that occur upon binding. nih.gov These simulations can help rationalize why certain derivatives have higher or lower activity and guide the design of new variants with improved binding affinity or selectivity. bioisi.pt Furthermore, quantum chemical methods can be employed to study the electronic properties of the molecule, helping to understand its reactivity and spectroscopic characteristics. kallipos.grmdpi.com The structural determination of a related compound, mutactimycin AP, was aided by molecular modeling, showcasing the power of these computational approaches. mdpi.comresearchgate.net

| Computational Method | Application for this compound | Potential Insights |

| Homology Modeling | Predicting the 3D structure of target proteins (e.g., topoisomerase). nih.gov | Provides a structural framework for docking studies when experimental structures are unavailable. |

| Molecular Docking | Predicting the binding pose and affinity of mutactimycin to its target. nih.gov | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guides derivative design. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the mutactimycin-target complex. nih.gov | Assesses binding stability, conformational changes, and the role of solvent. |

| Quantum Chemistry | Calculating electronic properties and reaction mechanisms. kallipos.grmdpi.com | Elucidates reactivity, spectroscopic properties, and enzymatic reaction mechanisms. |

Exploration of Underexplored Microbial Habitats for Novel Mutactimycin Producers and Variants

The vast majority of the microbial world remains uncultured and unexplored, representing a massive, untapped reservoir of novel natural products. tandfonline.com Recent discoveries have shown that unique and extreme environments are particularly rich sources of microorganisms that have evolved unique metabolic capabilities to survive. nih.govsci-hub.se The isolation of novel mutactimycins, such as mutactimycin AP from an actinobacterium found in the hyper-arid Atacama Desert, underscores the immense potential of these underexplored habitats. mdpi.comresearchgate.netnih.gov

Researchers are increasingly turning their attention to environments like deserts, deep-sea sediments, volcanic soils, and the microbiomes of plants and animals. nih.govspringernature.com Strains isolated from these niches, such as Nocardia and Saccharothrix species, have already proven to be producers of mutactimycin variants. mdpi.comresearchgate.netresearchgate.net The isolation of a new Streptomyces species from the Taklamakan Desert, which was found to produce several compounds, further highlights deserts as a valuable source of novel actinomycetes and bioactive products. nih.gov Bioprospecting in these areas, combined with modern isolation and cultivation techniques, is likely to lead to the discovery of new strains producing this compound or entirely new, structurally related anthracyclines with potentially novel biological activities. nih.govresearchgate.net

Challenges and Opportunities in the Academic Research of Mutactimycin Compounds

The academic pursuit of mutactimycin compounds is characterized by both significant challenges and exciting opportunities. A primary challenge is often the low production yield of these compounds from native microbial strains, which can hinder detailed biological evaluation and further development. The complexity of their biosynthesis and the frequent transcriptional silence of their BGCs under standard laboratory conditions present additional hurdles. jmicrobiol.or.kr Furthermore, the structural elucidation of new, minor variants requires sophisticated analytical techniques and can be a time-consuming process.

Despite these challenges, the opportunities are vast. The potent biological activity of the mutactimycin family provides a strong impetus for continued research. mdpi.com The advent of powerful technologies like CRISPR-Cas9 for genetic engineering, coupled with synthetic biology, offers unprecedented opportunities to overcome yield limitations and to rationally design novel derivatives. nih.govresearchgate.net The exploration of unique ecological niches continues to yield new producer strains and novel chemical structures. springernature.com There is a significant opportunity for academic research to focus on elucidating the precise mechanisms of action of different mutactimycin variants, understanding the molecular basis of their self-resistance in producer organisms, and exploring their potential against a wider range of therapeutic targets. nih.gov This foundational research is critical for paving the way toward the potential clinical development of new anthracycline drugs.

Q & A

Q. What are the validated synthetic pathways for 3'-O-demethyl mutactimycin, and how can researchers optimize yield and purity in laboratory settings?

Methodological Answer: Synthesis of this compound requires careful selection of starting materials (e.g., mutactimycin derivatives) and optimization of demethylation conditions. Researchers should employ stepwise reaction monitoring via HPLC-MS to track intermediate formation and purity . Yield optimization may involve testing temperature gradients (e.g., 25–60°C) and catalysts (e.g., boron tribromide or enzymatic methods). Purity validation should combine spectroscopic techniques (NMR, IR) and chromatographic separation (HPLC) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming the demethylation site, particularly -NMR to identify shifts in the C3' position. Discrepancies in spectral data (e.g., unexpected peaks in -NMR) should prompt re-analysis under standardized conditions (e.g., deuterated solvent consistency) and cross-validation with high-resolution mass spectrometry (HR-MS) . Conflicting data may arise from residual solvents or stereochemical impurities; column chromatography or recrystallization can mitigate this .

Q. How can researchers design initial biological activity assays for this compound, and what controls are essential?

Methodological Answer: Begin with in vitro assays targeting known mutactimycin pathways (e.g., antimicrobial or antitumor activity). Use wild-type and mutant strains (for microbial studies) or cell lines with validated sensitivity to mutactimycin derivatives. Include positive controls (e.g., unmodified mutactimycin) and solvent-only negative controls. Dose-response curves (0.1–100 µM) and triplicate replicates are mandatory to assess reproducibility .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the structure-activity relationship (SAR) of this compound compared to its parent compound?

Methodological Answer: Conduct comparative SAR studies by synthesizing analogs with targeted modifications (e.g., methylation at alternative positions). Use molecular docking simulations to predict binding affinity changes in target proteins (e.g., ribosomal subunits or DNA topoisomerases). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and correlate results with bioactivity data. Statistical analysis (ANOVA) should identify significant differences in potency (>2-fold change, p < 0.05) .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies may stem from variations in assay conditions (e.g., pH, serum concentration) or compound stability. Perform meta-analysis of existing literature to identify confounding variables . Replicate key studies under controlled conditions, including stability tests (e.g., LC-MS monitoring of degradation over 24–72 hours). Publish null results to clarify inconsistencies and propose standardized protocols for future work .

Q. What are the best practices for designing in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

Methodological Answer: Use rodent models with pharmacokinetic profiling (blood, liver, and kidney sampling at 0.5, 2, 6, 12, and 24 hours post-administration). Monitor metabolite formation via LC-MS/MS. For toxicity, include histopathological analysis of major organs and serum biomarkers (ALT, AST, creatinine). Dose selection should follow OECD guidelines, starting at 1/10th of the in vitro effective dose. Cross-validate results with ex vivo tissue cultures to confirm target engagement .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

Methodological Answer: Apply molecular dynamics simulations to model interactions with biological targets (e.g., RNA polymerase or membrane transporters). Use density functional theory (DFT) to calculate electronic properties influencing binding. Validate predictions with mutagenesis studies (e.g., site-directed mutagenesis of target proteins) and correlate with experimental IC values. Open-source tools like GROMACS or AutoDock are recommended for transparency .

Methodological Frameworks

What criteria should guide the formulation of hypothesis-driven research questions for this compound?

Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

Q. How can researchers systematically review literature to identify gaps in this compound studies?

Methodological Answer: Perform a PRISMA-guided systematic review:

Define search terms (e.g., "mutactimycin derivatives," "demethylation," "SAR").

Screen databases (PubMed, SciFinder) with filters for peer-reviewed studies (2000–2025).

Extract data into a matrix highlighting synthesis methods, bioactivity, and unresolved questions.

Use VOSviewer to map keyword clusters and identify understudied areas (e.g., synergistic combinations) .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound experiments?

Methodological Answer: For continuous data (e.g., cell viability), use nonlinear regression (log-inhibitor vs. response) to calculate IC. For categorical outcomes (e.g., biofilm inhibition), apply Fisher’s exact test or chi-square. Report confidence intervals (95%) and adjust for multiple comparisons (Bonferroni correction). Open-source tools like R or GraphPad Prism ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.